molecular formula C7H11ClO B031017 Cyclohexanecarbonyl chloride CAS No. 2719-27-9

Cyclohexanecarbonyl chloride

Cat. No.: B031017
CAS No.: 2719-27-9
M. Wt: 146.61 g/mol
InChI Key: RVOJTCZRIKWHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarbonyl chloride is typically synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}6\text{H}{11}\text{COCl} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing large-scale reactors and distillation columns to ensure high purity and yield. The process involves careful control of temperature and pressure to optimize the reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Cyclohexanecarboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

Cyclohexanecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

cyclohexanecarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOJTCZRIKWHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062608
Record name Cyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-27-9
Record name Cyclohexanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarbonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarbonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound of formula (XI) where all R5 s are H and R7 and R8 are methyl was prepared by reacting 4-PgO benzoic acid chloride, prepared as in the above paragraph, in a Grignard reaction with CH3MgCl in a procedure similar that employed in Example I for producing (1-methyl-1-hydroxy) ethyl-3-cyclohexene from 3-cyclohexane carboxylic acid chloride.
[Compound]
Name
( XI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of cyclohexylcarboxylic acid (40 g) and SOCl2 (60 mL) was heated at 30° C. for 30 min and then at 50° C. for 3-5 hrs. The volatile materials were removed in vacuum and the residue was used for the next reaction without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarbonyl chloride
Reactant of Route 3
Cyclohexanecarbonyl chloride
Reactant of Route 4
Cyclohexanecarbonyl chloride
Reactant of Route 5
Cyclohexanecarbonyl chloride
Reactant of Route 6
Cyclohexanecarbonyl chloride
Customer
Q & A

Q1: What is the primary reaction cyclohexanecarbonyl chloride undergoes in electrochemical settings?

A1: this compound undergoes a one-electron reduction, leading to the cleavage of the carbon-chlorine bond. This has been observed in acetonitrile using both tetraethylammonium perchlorate and tetramethylammonium perchlorate as supporting electrolytes. []

Q2: Can this compound be used for chiral discrimination?

A2: Yes, (1R,2R)- and (1S,2S)-trans-2-(2,3-anthracenedicarboximido)this compound, chiral derivatives of this compound, have been successfully employed as fluorescent derivatization reagents for the chiral discrimination of primary amines. This method, coupled with HPLC, allows for the separation of diastereomeric derivatives of a variety of amines. []

Q3: How is this compound utilized in the synthesis of radioligands?

A3: this compound plays a crucial role in the synthesis of [carbonyl-11C]WAY-100635, a radioligand used in Positron Emission Tomography (PET) studies of 5-HT1A receptors. [carbonyl-11C]this compound is first synthesized from cyclohexylmagnesium chloride and [11C]carbon dioxide. It then reacts with 1-(2-methoxyphenyl)-4-(2-(2-pyridylamino)ethyl)piperazine to yield the final radioligand. []

Q4: What is the significance of the crystalline structure of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide?

A4: X-ray analysis of N-(S)-2-heptyl (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxamide revealed that its crystalline conformation, primarily dictated by inter- and intra-molecular CH-π interactions, differs from its preferred conformation in solution (CD3OD). This finding highlights the influence of environmental factors on molecular conformation. []

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, this compound can be synthesized through a photochemical reaction between ethyl chloroglyoxylate and cyclohexane. This reaction, driven by the attack of a cyclohexyl radical on the carbonyl group of ethyl chloroglyoxylate, yields this compound as the major product (51%). []

Q6: Can this compound participate in catalytic reactions?

A6: While not inherently catalytic, this compound can be reduced in the presence of electrogenerated nickel(I) salen catalyst in acetonitrile. [] This highlights the potential for using this compound in electrocatalytic reactions.

Q7: Are there any known unique reactions involving this compound?

A7: Yes, research has shown a novel reaction between this compound and phenyl isocyanate. [] The specifics of this reaction and its products require further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.